molecular formula C21H16FN3O3S B2762249 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1207013-43-1

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2762249
CAS RN: 1207013-43-1
M. Wt: 409.44
InChI Key: ULJYZRKIYAQTBK-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide” has a molecular formula of C21H16FN3O3S, an average mass of 409.433 Da, and a monoisotopic mass of 409.089630 Da .

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related but not identical to the specified compound, have been reported as selective ligands of the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging for detecting inflammation and cancer. The synthesis and radiosynthesis of these compounds, including DPA-714, have been developed for in vivo imaging using fluorine-18, demonstrating the utility of these compounds in biomedical imaging (Dollé et al., 2008).

Antimicrobial Activity

Research into thienopyrimidine compounds has shown that derivatives, such as thienopyrimidine linked rhodanine derivatives, exhibit significant antimicrobial activity. These compounds have been found to possess antibacterial potency against various strains, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) indicating their effectiveness as antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

The search for new anticancer agents has led to the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with certain compounds showing appreciable cancer cell growth inhibition across multiple cancer cell lines. This research underscores the potential of pyrimidine derivatives in developing new treatments for cancer (Al-Sanea et al., 2020).

Quantum Chemical Insight

A study on a novel antiviral active molecule structurally related to "2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide" provided quantum chemical insights into its molecular structure, hydrogen-bonded interactions, and spectroscopic properties. The research also evaluated its drug likeness and potential antiviral potency against SARS-CoV-2, offering a foundation for further exploration into its therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJYZRKIYAQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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